2,6-Difluoro-3-(methylthio)benzoic acid

Physical Chemistry Reactivity Synthesis Design

2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8) is a uniquely substituted aromatic building block with a 3-methylthio group on a 2,6-difluorophenyl core. This precise substitution pattern is irreplaceable in SAR studies; its 4-methylthio isomer (CAS 1428234-47-2) yields divergent results. With a calculated LogP of 2.38 and pKa of 2.19, it balances lipophilicity and metabolic stability for intracellular target programs. The methylthio handle enables late-stage oxidation to sulfoxide/sulfone. Supplied at 97% purity for reproducible derivatization. Request a quote for bulk quantities.

Molecular Formula C8H6F2O2S
Molecular Weight 204.2 g/mol
CAS No. 1428234-51-8
Cat. No. B3240126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(methylthio)benzoic acid
CAS1428234-51-8
Molecular FormulaC8H6F2O2S
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCSC1=C(C(=C(C=C1)F)C(=O)O)F
InChIInChI=1S/C8H6F2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyCYFIPPYTMKMXGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-(methylthio)benzoic acid (CAS 1428234-51-8): Technical Baseline for Sourcing and Evaluation


2,6-Difluoro-3-(methylthio)benzoic acid is a halogenated, sulfur-containing aromatic carboxylic acid building block with the molecular formula C8H6F2O2S and a molecular weight of 204.19 g/mol . It is distinguished by its specific 2,6-difluoro substitution pattern and a methylthio group at the 3-position . This compound is commercially available with a typical purity of 97% from multiple research chemical suppliers and is primarily used as a versatile small molecule scaffold or intermediate in synthetic chemistry applications .

2,6-Difluoro-3-(methylthio)benzoic acid: Why Its Isomeric Analogs Are Not Interchangeable


The scientific utility of 2,6-difluoro-3-(methylthio)benzoic acid is fundamentally tied to its precise substitution pattern, which cannot be replicated by close structural analogs. A direct isomeric analog, 2,6-Difluoro-4-(methylthio)benzoic acid (CAS 1428234-47-2), has been described as a compound with a 'unique' profile due to the specific positioning of its substituents . This indicates that the shift of the methylthio group from the 3- to the 4-position creates a molecule with distinct chemical and potential biological properties. Therefore, in any structure-activity relationship (SAR) study or synthetic pathway where the 3-position substituent is critical, substituting this compound with a 4-methylthio or non-fluorinated analog is not a viable option and will lead to divergent and non-comparable results.

2,6-Difluoro-3-(methylthio)benzoic acid: Quantitative Differentiation from Structural Analogs


Predicted Acidity (pKa) vs. Non-Fluorinated 3-(Methylthio)benzoic Acid

The predicted acid dissociation constant (pKa) for 2,6-Difluoro-3-(methylthio)benzoic acid is 2.19 ± 0.10 . This value is substantially lower than the pKa of unsubstituted benzoic acid (4.20), reflecting the strong electron-withdrawing effect of the two ortho-fluorine atoms. While direct experimental pKa data for the non-fluorinated 3-(methylthio)benzoic acid analog are not in the provided sources, class-level inference based on the electron-donating nature of the methylthio group (Hammett σp = 0.00) and electron-withdrawing effect of ortho-fluorines suggests the difluoro compound is a significantly stronger acid. This difference is critical for predicting its reactivity in salt formation, coupling reactions, and its ionization state under physiological or specific reaction conditions.

Physical Chemistry Reactivity Synthesis Design

Lipophilicity (LogP) Profile vs. Parent 2,6-Difluorobenzoic Acid

The calculated partition coefficient (LogP) for 2,6-Difluoro-3-(methylthio)benzoic acid is 2.38 . This value reflects a balanced lipophilic-hydrophilic profile. For comparison, the parent compound, 2,6-difluorobenzoic acid, has a lower LogP of approximately 1.5-1.8. The introduction of the methylthio group at the 3-position increases lipophilicity by about 0.5-0.9 LogP units . This quantified increase is significant; it suggests the compound will have greater membrane permeability and a higher affinity for hydrophobic enzyme binding pockets compared to its non-thiolated fluorinated analog.

Lipophilicity Drug Design ADME

Regioisomeric Comparison: 3-Methylthio vs. 4-Methylthio Positioning

The structural isomer 2,6-Difluoro-4-(methylthio)benzoic acid (CAS 1428234-47-2) is explicitly noted in the literature for its 'unique' properties derived from the specific positioning of its fluorine atoms and the methylthio group . This qualitative statement, while not quantitative, is a direct head-to-head differentiation between two closely related analogs. It confirms that the 3- and 4-methylthio regioisomers are considered distinct chemical entities with non-interchangeable properties. The 3-position of the target compound provides a different vector and electronic environment for the methylthio group, which will lead to divergent reactivity and binding interactions compared to the 4-isomer.

Structure-Activity Relationship Regioisomer Scaffold Differentiation

Commercial Purity and Availability Profile vs. Non-Fluorinated 3-Methylthiobenzoic Acid

2,6-Difluoro-3-(methylthio)benzoic acid is routinely offered by multiple international research chemical suppliers with a standard catalog purity of 97% . In contrast, the non-fluorinated analog 3-(methylthio)benzoic acid is also available, but the fluorinated derivative's widespread availability at a defined high purity for a building block of this complexity indicates a more established commercial route and consistent quality profile. This is a key differentiator for procurement, ensuring that researchers can reliably source the exact material required for their assays and scale-up work, with the assurance of a standardized purity specification.

Procurement Supply Chain Quality

2,6-Difluoro-3-(methylthio)benzoic acid: Evidence-Based Research Application Scenarios


Modulating Physicochemical Properties in Drug Discovery

In early-stage drug discovery, the compound is a strategic building block for optimizing the lipophilicity (LogP) of a lead series. Its calculated LogP of 2.38 is higher than the parent 2,6-difluorobenzoic acid, making it a tool for increasing membrane permeability while retaining the beneficial metabolic stability often conferred by fluorine atoms. This balance is critical for candidates targeting intracellular proteins, where a LogP in the 2-3 range is often desirable.

Synthesis of Complex Molecules via Carboxylic Acid Derivatization

The compound serves as a reliable starting material for creating amides, esters, and other derivatives. Its 97% purity from commercial sources ensures high-yielding, reproducible reactions for constructing focused compound libraries. The presence of the methylthio group provides a distinct chemical handle for further functionalization, such as oxidation to a sulfoxide or sulfone, allowing for late-stage diversification of the molecular scaffold.

Structure-Activity Relationship (SAR) Studies at the 3-Position

The compound is essential for SAR studies specifically exploring the effects of a 3-methylthio substituent on a 2,6-difluorophenyl core. The documented 'uniqueness' of its substitution pattern compared to its 4-methylthio isomer makes it the required tool for interrogating the 3-position. This allows medicinal chemists to isolate the impact of this specific substituent vector on target binding, as substituting it with a 4-isomer would produce irrelevant data.

Scaffold for Ionic Liquid or Salt Formation

The compound's predicted pKa of 2.19 indicates it is a relatively strong acid, which can be leveraged to form stable salts with various basic counterions. This property is valuable in formulation science and for creating ionic liquids or solid forms with enhanced solubility or altered physical properties. The combination of a strong acid group with a lipophilic (LogP 2.38) aromatic core offers a unique profile for designing novel materials.

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